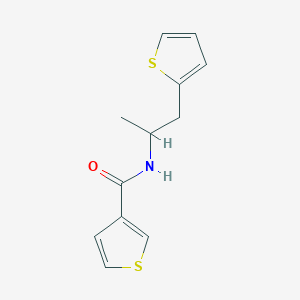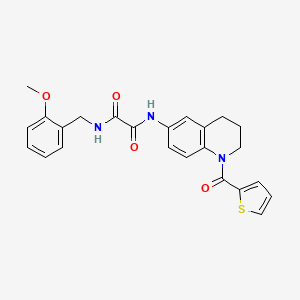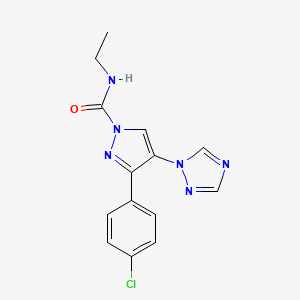![molecular formula C20H20N6O3 B2386744 7-(3,4-Dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 367907-29-7](/img/structure/B2386744.png)
7-(3,4-Dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Biologische Aktivitäten: 7-(3,4-Dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid zeigt vielfältige biologische Aktivitäten. Es wirkt als:
- Klinische Anwendungen: Potenzieller Einsatz bei der Behandlung von Herz-Kreislauf-Erkrankungen, Typ-2-Diabetes und Hyperproliferationsstörungen .
- Materialwissenschaften: Über die Medizin hinaus findet diese Verbindung Anwendungen in den Materialwissenschaften .
- Mikrowellen-gestützte Synthese: Es wurde eine katalysierungsfreie, umweltfreundliche Methode zur Synthese von 1,2,4-Triazolo[1,5-a]pyridinen etabliert. Enaminonitrile und Benzohydrazide werden in einer Tandemreaktion verwendet, was zu guten bis hervorragenden Ausbeuten führt .
- Spätphasen-Funktionalisierung: Demonstriert synthetische Nutzbarkeit und Skalierbarkeit .
- Antitumoraktivität: Verwandte Verbindungen zeigten eine exzellente zytotoxische Aktivität gegenüber Krebszelllinien .
- CDK-Enzymhemmung: Kann zum Zelltod durch Apoptose beitragen .
- Brückenkopfstickstoffatom: Die einzigartige Struktur von 1,2,4-Triazolo[1,5-a]pyridin trägt zu seinem Pharmakophor-Design bei .
Medizinische Chemie und Arzneimittelentwicklung
Organische Synthese und Methodik
Krebsforschung
Biologisches Targeting
Pharmakophor-Design
Anwendungen in den Materialwissenschaften
Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen dieser Verbindung die medizinische Chemie, die organische Synthese, die Krebsforschung und die Materialwissenschaften umfassen. Seine einzigartige Struktur und seine biologischen Aktivitäten machen ihn zu einem interessanten Objekt für weitere Untersuchungen. 🌟🔬 .
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to impact various pathways related to their targets, such as the rorγt, phd-1, jak1, and jak2 pathways . These pathways have downstream effects on immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
The compound’s structure suggests potential for good bioavailability, as nitrogen-containing heterocyclic compounds are often well-absorbed and distributed in the body .
Result of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to exhibit various biological activities, including anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects . This suggests that the compound might have similar effects.
Action Environment
The compound’s synthesis under microwave conditions suggests that it might be stable under a range of conditions .
Eigenschaften
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-12-17(19(27)25-14-5-4-8-21-10-14)18(26-20(24-12)22-11-23-26)13-6-7-15(28-2)16(9-13)29-3/h4-11,18H,1-3H3,(H,25,27)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQBWRMUXDNHAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)

![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)


![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)

![2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)


![3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2386684.png)
